Ethyl 2-methylbenzoate
Overview
Description
Ethyl 2-methylbenzoate, also known as ethyl o-toluate, is an organic compound belonging to the ester family. It is characterized by a benzene ring substituted with a methyl group at the second position and an ethyl ester functional group. This compound is commonly used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 2-methylbenzoate is a type of ester, which are frequently the source of flavors and aromas in many fruits and flowers . The primary targets of this compound are the central nervous system, respiratory system, eyes, and skin .
Mode of Action
The mode of action of this compound involves its interaction with these targets. For instance, it can react with ammonia and 1° or 2° alkyl amines to yield amides in a reaction called aminolysis . This reaction is analogous to the base promoted hydrolysis reaction of esters .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in ester chemistry. Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . In the human gut microbiome, benzoate metabolism is associated with the protocatechuate branch of the beta-ketoadipate pathway .
Result of Action
The result of this compound’s action at the molecular and cellular level involves changes in the target organs. It can cause eye, skin, and respiratory tract irritation, and may lead to central nervous system depression .
Action Environment
The action of this compound can be influenced by environmental factors. Continuous dietary exposure might have allowed the human gut microbes to evolve benzoate catabolic machinery .
Biochemical Analysis
Biochemical Properties
Ethyl 2-methylbenzoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids. In the presence of these enzymes, this compound is hydrolyzed to produce ethanol and 2-methylbenzoic acid. This interaction is crucial for the metabolism and detoxification of ester compounds in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic flux. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a substrate for esterases and lipases, leading to its hydrolysis. This enzymatic activity results in the production of ethanol and 2-methylbenzoic acid, which can further participate in metabolic pathways. This compound may also inhibit or activate specific enzymes, thereby modulating biochemical reactions and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including potential hepatotoxicity and neurotoxicity. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the beta-ketoadipate pathway of benzoate metabolism. This pathway involves the conversion of benzoate derivatives into intermediates that can enter the citric acid cycle. Enzymes such as benzoate dioxygenase and catechol 1,2-dioxygenase play crucial roles in these metabolic processes. The interaction of this compound with these enzymes can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its bioavailability and its ability to exert biochemical effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and organelles such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization can impact the compound’s activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where 2-methylbenzoic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the desired ester from the reaction by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 2-methylbenzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Major Products Formed:
Hydrolysis: 2-methylbenzoic acid and ethanol.
Reduction: 2-methylbenzyl alcohol.
Substitution: Depending on the substituent, products like 2-methyl-3-nitrobenzoate, 2-methyl-4-chlorobenzoate, etc., can be formed.
Scientific Research Applications
Ethyl 2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug formulation and delivery systems.
Comparison with Similar Compounds
Ethyl benzoate: Similar in structure but lacks the methyl group on the benzene ring.
Methyl benzoate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl 4-methylbenzoate: Similar ester with the methyl group at the fourth position on the benzene ring.
Uniqueness: Ethyl 2-methylbenzoate is unique due to the specific positioning of the methyl group on the benzene ring, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10(11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUAXOGPALPTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040711 | |
Record name | Ethyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-24-1 | |
Record name | Ethyl 2-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-methylbenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl o-toluate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-METHYLBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384Q41M534 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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